molecular formula C19H21N3O3S B5058545 N-2,1,3-benzothiadiazol-4-yl-3,5-dipropoxybenzamide

N-2,1,3-benzothiadiazol-4-yl-3,5-dipropoxybenzamide

Cat. No. B5058545
M. Wt: 371.5 g/mol
InChI Key: FCFGAVSUZKBBEY-UHFFFAOYSA-N
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Description

“N-2,1,3-benzothiadiazol-4-yl-3,5-dipropoxybenzamide” is a complex organic compound. It contains a benzothiadiazole core, which is a type of heterocyclic compound . Benzothiadiazole derivatives are often used as building blocks of optical materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzothiadiazole and dipropoxybenzamide components. Unfortunately, without experimental data or a known synthesis route, it’s challenging to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact molecular structure. Benzothiadiazole derivatives are known to participate in various chemical reactions, but without more information, it’s hard to predict the specific reactions that this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, solubility, etc.) would depend on its exact molecular structure. Without more information, it’s difficult to predict these properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used in optoelectronics, its mechanism of action would involve the absorption and emission of light .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its use in fields like optoelectronics, given the known properties of benzothiadiazole derivatives .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-8-24-14-10-13(11-15(12-14)25-9-4-2)19(23)20-16-6-5-7-17-18(16)22-26-21-17/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGAVSUZKBBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-3,5-dipropoxybenzamide

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